REACTION_CXSMILES
|
COC1C=CC(C(F)(F)F)=CC=1N.C1N=C[N:16]([C:19](N2C=NC=C2)=[O:20])C=1.[CH3:26][NH:27][C:28]([C:30]1[CH:35]=[C:34]([O:36][C:37]2[CH:43]=[CH:42][C:40]([NH2:41])=[CH:39][CH:38]=2)[CH:33]=[CH:32][N:31]=1)=[O:29].O>C(Cl)Cl>[CH3:26][NH:27][C:28]([C:30]1[CH:35]=[C:34]([O:36][C:37]2[CH:43]=[CH:42][C:40]([NH:41][C:19]([NH2:16])=[O:20])=[CH:39][CH:38]=2)[CH:33]=[CH:32][N:31]=1)=[O:29]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
is stirred at room temp. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temp. over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting yellow solution is stirred at room temp. for 72 h
|
Duration
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72 h
|
Type
|
EXTRACTION
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Details
|
The resulting aqueous mixture is extracted with EtOAc (2×150 mL)
|
Type
|
WASH
|
Details
|
The combined organics are washed with a saturated NaCl solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is triturated (90% EtOAc/10% hexane)
|
Type
|
FILTRATION
|
Details
|
The resulting white solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil purified by column chromatography (gradient from 33% EtOAc/67% hexane to 50% EtOAc/50% hexane to 100% EtOAc)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |